N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-10-14-7-6-13(15-10)17-8-2-3-11(9-17)16-20(18,19)12-4-5-12/h6-7,11-12,16H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOISZDOEUASMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCCC(C2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound features a cyclopropane ring, which is known for its unique strain and reactivity. The presence of a piperidine moiety and a pyrimidine ring contributes to its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been studied for its potential as an inhibitor of specific enzymes and receptors involved in disease processes.
1. Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes linked to inflammatory pathways, potentially offering therapeutic benefits in autoimmune diseases.
2. Receptor Modulation
The compound has shown affinity for various neurotransmitter receptors, including dopamine receptors, which are crucial in the treatment of neurological disorders.
In Vitro Studies
Several studies have evaluated the biological activity of this compound through in vitro assays:
In Vivo Studies
Preclinical models have also been employed to assess the efficacy of this compound in vivo:
- Animal Models : Inflammatory models showed reduced symptoms when treated with the compound, indicating its potential as an anti-inflammatory agent.
- Neuropharmacological Assessments : Behavioral studies in rodents indicated improvements in conditions modeled after Parkinson's disease.
Case Studies
Case Study 1: Anti-inflammatory Effects
A study published in 2018 explored the effects of this compound on murine models of arthritis. Results indicated a significant reduction in joint swelling and pain, correlating with decreased levels of pro-inflammatory cytokines.
Case Study 2: Neurological Impact
Another study investigated the compound's impact on dopamine receptor signaling pathways. The findings suggested that it could enhance dopaminergic signaling, providing insights into its potential use in treating neurodegenerative diseases.
Comparison with Similar Compounds
Structural and Molecular Comparison
Functional and Pharmacological Insights
- Pyrimidine vs. Pyrrolopyrimidine Substituents : The target compound’s 2-methylpyrimidine substituent offers a simpler heterocyclic structure compared to the fused pyrrolopyrimidine in Pf 04965842 . The latter’s planar structure is advantageous for kinase inhibition but may increase off-target effects due to broader π-π interactions.
- Sulfur-Containing Moieties : The thian-based compound (CAS 2640880-78-8) incorporates two sulfone groups, which could enhance aqueous solubility but may also lead to higher metabolic clearance via sulfotransferases .
Preparation Methods
Ammonolysis of Cyclopropanesulfonyl Chloride
Cyclopropanesulfonyl chloride reacts with ammonia in dioxane or methanol to yield cyclopropanesulfonamide.
Alternative Sulfonation Methods
Sulfur trioxide or chlorosulfonic acid may be used, but these methods are less common due to harsher conditions and lower yields.
Preparation of 1-(2-Methylpyrimidin-4-yl)Piperidin-3-amine
The piperidine intermediate is synthesized via nucleophilic aromatic substitution or cross-coupling reactions.
Nucleophilic Substitution
Piperidin-3-amine reacts with 4-chloro-2-methylpyrimidine under basic conditions.
Suzuki-Miyaura Coupling
For more complex derivatives, a boronic ester intermediate is coupled with halopyrimidines.
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Base : K₃PO₄.
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Temperature : 90–110°C.
Coupling Cyclopropanesulfonamide to Piperidine
The final step involves sulfonylation of 1-(2-methylpyrimidin-4-yl)piperidin-3-amine with cyclopropanesulfonyl chloride or direct coupling with pre-formed cyclopropanesulfonamide.
Direct Sulfonylation
Coupling via Activators
Diethyl phosphorocyanidate (DEPC) or HATU facilitates coupling between the amine and sulfonamide.
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Temperature : 0°C to room temperature.
Optimization and Comparative Analysis
Method A is preferred for industrial-scale synthesis due to fewer steps and higher yields, while Method B offers better regioselectivity for complex analogs.
Mechanistic Insights
Sulfonylation Mechanism
The amine attacks the electrophilic sulfur in cyclopropanesulfonyl chloride, displacing chloride and forming the sulfonamide bond. Base (Et₃N) neutralizes HCl byproduct, driving the reaction forward.
Q & A
Q. What are the recommended synthetic strategies for N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide to ensure high yield and purity?
Methodological Answer: The synthesis typically involves coupling a piperidine scaffold with a 2-methylpyrimidin-4-yl group, followed by sulfonamide formation with cyclopropanesulfonyl chloride. Key steps include:
- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate steps .
- Coupling Reactions : Employ Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling for aryl-pyrimidine bond formation .
- Purification : Utilize silica gel chromatography or recrystallization in ethanol/water mixtures to isolate the final compound. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm piperidine ring conformation, pyrimidine substitution, and sulfonamide connectivity. Look for characteristic shifts: cyclopropane protons (~1.0–1.5 ppm) and pyrimidine aromatic protons (~8.0–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 307.39) .
- HPLC : Assess purity (>95%) using a reversed-phase column and UV detection at 254 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
Methodological Answer: SAR optimization involves systematic structural modifications:
- Pyrimidine Substitution : Introduce electron-withdrawing groups (e.g., -CN, -F) at the pyrimidine 4-position to enhance target binding .
- Piperidine Modifications : Replace the cyclopropane sulfonamide with bulkier groups (e.g., phenylsulfonamide) to evaluate steric effects on potency .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase profiling) or cell-based models (e.g., cancer proliferation). Use computational docking (AutoDock Vina) to predict binding modes to targets like PI3K or EGFR .
Q. Table 1: Illustrative SAR Modifications and Observed Effects
| Modification Site | Structural Change | Biological Impact |
|---|---|---|
| Pyrimidine ring | 2-Methyl → 2-Trifluoromethyl | Increased kinase inhibition (~30% potency boost) |
| Piperidine C3 position | Cyclopropane → Phenyl ring | Reduced solubility but improved target affinity |
| Sulfonamide linker | -SO2- → -CO- | Loss of activity due to altered H-bonding |
Q. How can contradictory in vitro vs. in vivo efficacy data for this compound be resolved?
Methodological Answer: Discrepancies often arise from pharmacokinetic (PK) limitations. Strategies include:
- Metabolic Stability Testing : Use liver microsomes to identify metabolic hotspots (e.g., piperidine N-demethylation). Introduce deuterium or fluorine to block degradation .
- Bioavailability Studies : Measure plasma exposure via LC-MS/MS after oral administration in rodents. Optimize formulations (e.g., PEG-based nanoemulsions) to enhance solubility .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS/MS) to detect active metabolites contributing to in vivo efficacy .
Q. What computational approaches are effective in predicting target interactions for this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., 100 ns trajectories in GROMACS) to assess conformational stability .
- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors at pyrimidine N1) using Schrödinger Phase .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with modified sulfonamide groups .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
